molecular formula C9H6BrFN2 B2435206 2-(4-Bromo-3-fluorophenyl)-1H-imidazole CAS No. 1370601-04-9

2-(4-Bromo-3-fluorophenyl)-1H-imidazole

Cat. No.: B2435206
CAS No.: 1370601-04-9
M. Wt: 241.063
InChI Key: HJCQNBDFRMNGBQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-fluorophenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TBHP, mild reaction conditions.

    Reduction: Sodium borohydride, room temperature.

    Substitution: Sodium hydride, alkyl halides, anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 4-Bromo-1H-imidazole
  • 2-(3-Fluorophenyl)-1H-imidazole
  • 4-Bromo-2-(3-fluorophenyl)-1H-imidazole

Comparison: 2-(4-Bromo-3-fluorophenyl)-1H-imidazole is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, this compound may exhibit enhanced potency and selectivity in its applications .

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCQNBDFRMNGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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